molecular formula C5H11NO2 B12056887 (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid

(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid

Cat. No.: B12056887
M. Wt: 125.20 g/mol
InChI Key: KZSNJWFQEVHDMF-UZTPAVETSA-N
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Description

(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid is a deuterated analog of a naturally occurring amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid typically involves the introduction of deuterium atoms into the corresponding non-deuterated amino acid. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions.

    Deuterated Reagents: Utilizing deuterated starting materials in the synthesis can lead to the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated feedstocks. The choice of method depends on the desired level of deuteration and the specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3) and sulfuric acid (H2SO4) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution Reactions: Various nucleophiles can be used to replace deuterium atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohol derivatives.

Scientific Research Applications

(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution on reaction rates and pathways.

    Biology: Employed in metabolic studies to investigate the role of specific amino acids in biological processes.

    Medicine: Potential use in drug development to improve the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism by which (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid exerts its effects is primarily through its incorporation into biological molecules, where it can alter their physical and chemical properties. The presence of deuterium can affect the bond strength and stability of the molecule, leading to changes in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-methylbutanoic acid: The non-deuterated analog of the compound.

    (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-methylbutanoic acid: A partially deuterated analog.

    (2R)-2-amino-3-(trideuteriomethyl)butanoic acid: Another partially deuterated analog.

Uniqueness

The uniqueness of (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid lies in its high level of deuteration, which can significantly alter its physical and chemical properties compared to its non-deuterated and partially deuterated analogs. This makes it a valuable tool in various scientific research applications, particularly in studies involving isotopic effects.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

125.20 g/mol

IUPAC Name

(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D3,2D3,3D,4D

InChI Key

KZSNJWFQEVHDMF-UZTPAVETSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

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